molecular formula C13H16FNO B1386440 3-Fluoro-4-(hexyloxy)benzonitrile CAS No. 223136-94-5

3-Fluoro-4-(hexyloxy)benzonitrile

Cat. No. B1386440
CAS RN: 223136-94-5
M. Wt: 221.27 g/mol
InChI Key: WEKBMDBZXSMPBD-UHFFFAOYSA-N
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Description

3-Fluoro-4-(hexyloxy)benzonitrile (3F4HB) is a chemical compound that has been studied for its potential use in scientific research. It is a fluorinated aromatic nitrile, which is a type of organic compound that is made up of a carbon-nitrogen double bond and a single carbon-fluorine bond. 3F4HB has been studied for its potential applications in synthetic chemistry, biochemistry, and pharmacology. This article will discuss the synthesis method of 3F4HB, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.

Scientific Research Applications

3-Fluoro-4-(hexyloxy)benzonitrile has been studied for its potential use in synthetic chemistry, biochemistry, and pharmacology. In synthetic chemistry, 3-Fluoro-4-(hexyloxy)benzonitrile can be used as a building block for the synthesis of other compounds. In biochemistry, it can be used as a substrate for enzymes and other proteins. In pharmacology, it can be used to study the pharmacological properties of drugs and other compounds.

Mechanism of Action

3-Fluoro-4-(hexyloxy)benzonitrile is believed to act as an inhibitor of enzymes and other proteins, which means that it can block the activity of these proteins. This inhibition is believed to be caused by the fluorine atom in 3-Fluoro-4-(hexyloxy)benzonitrile, which binds to the active site of the enzyme or protein and prevents it from functioning properly.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-4-(hexyloxy)benzonitrile are largely unknown at this time, as it has not been studied extensively. However, it is believed that 3-Fluoro-4-(hexyloxy)benzonitrile may have an effect on the metabolism of certain compounds, as well as on the activity of certain enzymes and proteins.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-Fluoro-4-(hexyloxy)benzonitrile in lab experiments is that it is relatively easy to synthesize. Additionally, it is relatively non-toxic and has a low solubility in water, which makes it suitable for use in aqueous solutions. However, 3-Fluoro-4-(hexyloxy)benzonitrile is relatively expensive, which can be a limitation for some experiments.

Future Directions

There are several potential future directions for 3-Fluoro-4-(hexyloxy)benzonitrile. First, further research could be conducted to investigate its biochemical and physiological effects. Second, 3-Fluoro-4-(hexyloxy)benzonitrile could be studied for its potential use as a drug or pharmaceutical agent. Third, it could be studied for its potential use as a catalyst in organic synthesis. Finally, it could be studied for its potential use as a fluorescent probe in biological imaging.

properties

IUPAC Name

3-fluoro-4-hexoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO/c1-2-3-4-5-8-16-13-7-6-11(10-15)9-12(13)14/h6-7,9H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKBMDBZXSMPBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60656269
Record name 3-Fluoro-4-(hexyloxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-(hexyloxy)benzonitrile

CAS RN

223136-94-5
Record name 3-Fluoro-4-(hexyloxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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